molecular formula C9H11ClO B030598 (1R)-3-chloro-1-phenylpropan-1-ol CAS No. 100306-33-0

(1R)-3-chloro-1-phenylpropan-1-ol

Cat. No. B030598
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-SECBINFHSA-N
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Description

“(1R)-3-chloro-1-phenylpropan-1-ol” is a chiral compound of interest in the synthesis of various pharmacologically active substances. Its asymmetric synthesis, molecular structure, and properties have been explored to understand its potential in medicinal chemistry and organic synthesis.

Synthesis Analysis

The asymmetric synthesis of (R)-1-phenylpropan-1-ol, which can be related to the synthesis of “(1R)-3-chloro-1-phenylpropan-1-ol,” has been demonstrated through enantioselective autocatalysis with diethylzinc addition to benzaldehyde, mediated by catalytic amounts of various amines, achieving up to 100% chemical yield and 49.2% enantiomeric excess (Li ShengJian et al., 1993). Additionally, asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate has been reported, showing high enantioselectivity (99% ee) and good percent conversion (80%) (Gensheng Yang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related phenylpropanol compounds has been carried out using ab initio MO calculations, revealing the significance of CH/π and OH/π hydrogen bonds in determining the conformation of diastereoisomers (O. Takahashi et al., 2003).

Chemical Reactions and Properties

The reactivity of “(1R)-3-chloro-1-phenylpropan-1-ol” can be inferred from studies on similar compounds. For instance, the reaction of 3-phenylprop-2-en-1-ol with carbonylperchloratobis(triphenylphosphine)iridium(I) and carbonyldihydridoperchloratobis(triphenylphosphine)-iridium(III) has shown pathways for dehydrogenation, hydrogenolysis, isomerization, and hydrogenation, which could be relevant for understanding the chemical behavior of “(1R)-3-chloro-1-phenylpropan-1-ol” (C. Chin et al., 1988).

Scientific Research Applications

“(1R)-3-chloro-1-phenylpropan-1-ol” is an experimental small molecule and belongs to the class of organic compounds known as benzene and substituted derivatives . Here are some potential applications:

  • Pharmaceutical Industry

    • This compound can be used as an intermediate for synthesizing various drugs . It can be used in the production of antihistamines, antidepressants, and anti-cancer agents .
  • Chemical Industry

    • It can be used as a chiral alcohol in the chemical industry .
    • The molecular weight of this compound is 188.68 g/mol .
  • Biochemical Research

    • This compound could be used in biochemical research as a target for studying enzyme reactions . The compound could be used to study the action of enzymes such as lysozyme .
  • Material Science

    • It could potentially be used in material science for the development of new materials . The specific properties of this compound, such as its density (1.1±0.1 g/cm3), boiling point (296.4±20.0 °C at 760 mmHg), and melting point (58-60ºC), could make it useful in certain applications .

Safety And Hazards

The safety and hazards of “(1R)-3-chloro-1-phenylpropan-1-ol” are not available . It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazard information is not available.

properties

IUPAC Name

(1R)-3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349017
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-3-chloro-1-phenylpropan-1-ol

CAS RN

100306-33-0
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-3-chloro-1-phenylpropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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